molecular formula C39H56N6O5S B026026 Tirilazad Mesylate CAS No. 110101-67-2

Tirilazad Mesylate

Cat. No.: B026026
CAS No.: 110101-67-2
M. Wt: 721.0 g/mol
InChI Key: HPZOOQSXPMEJBV-ODCFVKFUSA-N
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Description

Tirilazad mesylate is a potent, non-glucocorticoid 21-aminosteroid compound that functions as a potent inhibitor of iron-dependent lipid peroxidation. Its primary research value lies in the field of experimental neuroscience, particularly in the study of acute central nervous system (CNS) injuries, such as ischemic stroke, subarachnoid hemorrhage, and traumatic brain or spinal cord injury. The compound's mechanism of action is attributed to its antioxidant properties, where it is thought to insert into cell membranes and scavenge peroxyl radicals, thereby stabilizing membrane integrity and reducing oxidative damage to endothelial and neuronal cells. This action helps to limit the cascade of secondary injury following an initial ischemic or traumatic event, characterized by edema, inflammation, and neuronal cell death. As a research tool, this compound is invaluable for elucidating the pathophysiological roles of lipid peroxidation and oxidative stress in neurological damage, and for evaluating neuroprotective strategies in preclinical models. It is presented as a high-purity compound to ensure reproducible and reliable results in your investigative studies.

Properties

CAS No.

110101-67-2

Molecular Formula

C39H56N6O5S

Molecular Weight

721.0 g/mol

IUPAC Name

(8S,10S,13S,14S,16R,17S)-17-[2-[4-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]acetyl]-10,13,16-trimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one;methanesulfonic acid

InChI

InChI=1S/C38H52N6O2.CH4O3S/c1-26-22-31-29-9-8-27-23-28(45)10-12-37(27,2)30(29)11-13-38(31,3)35(26)32(46)25-41-18-20-43(21-19-41)34-24-33(42-14-4-5-15-42)39-36(40-34)44-16-6-7-17-44;1-5(2,3)4/h10-12,23-24,26,29,31,35H,4-9,13-22,25H2,1-3H3;1H3,(H,2,3,4)/t26-,29-,31+,35-,37+,38+;/m1./s1

InChI Key

HPZOOQSXPMEJBV-ODCFVKFUSA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3=CC[C@@]2([C@H]1C(=O)CN5CCN(CC5)C6=NC(=NC(=C6)N7CCCC7)N8CCCC8)C)C.CS(=O)(=O)O

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3=CCC2(C1C(=O)CN5CCN(CC5)C6=NC(=NC(=C6)N7CCCC7)N8CCCC8)C)C.CS(=O)(=O)O

Other CAS No.

110101-67-2

Related CAS

111793-42-1 (mesylate:hydrate)
110101-66-1 (Parent)
75-75-2 (Parent)

Synonyms

21-(4-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl)-16-methylpregna-1,4,9(11)-triene-3,20-dione monomethane sulfonate
Freedox
pregna-1,4,9(11)-triene-3,20-dione, 21-(4-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl)-16-methyl-, (16alpha)-, monomethanesulfonate
tirilazad
tirilazad mesylate
tirilazad mesylate hydrate
U 74006F
U-74006
U-74006F
U74006F

Origin of Product

United States

Preparation Methods

Initial Functionalization of Hydrocortisone

Hydrocortisone undergoes Jones oxidation to introduce the Δ4-3-keto group, followed by bromination at C9 using N-bromosuccinimide (NBS) in carbon tetrachloride (70% yield). Subsequent dehydrohalogenation with collidine generates the Δ9(11) double bond.

Reaction Conditions:

StepReagentsTemperatureYield
Jones OxidationCrO₃, H₂SO₄, acetone0–5°C85%
BrominationNBS, CCl₄60°C70%
DehydrohalogenationCollidine110°C92%

Piperazinyl-Pyrimidine Side Chain Synthesis

The heterocyclic side chain is prepared through a multi-step sequence:

Pyrimidine Ring Formation

2,6-Dichloro-4-pyrimidinecarboxylic acid is condensed with pyrrolidine in dimethylacetamide (DMAc) at 120°C, yielding 2,6-di(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid (65% yield).

Piperazine Coupling

The carboxylic acid is converted to its acid chloride using thionyl chloride, then reacted with 1-Boc-piperazine in dichloromethane. Deprotection with HCl in dioxane affords 4-(2,6-di(pyrrolidin-1-yl)pyrimidin-4-yl)piperazine (82% overall yield).

Final Conjugation and Salt Formation

Steroid-Side Chain Coupling

The steroid core is activated at C21 via mesylation (methanesulfonyl chloride, pyridine), then displaced by the piperazine derivative in anhydrous DMF at 80°C (68% yield).

Mesylate Salt Precipitation

The free base is dissolved in hot ethanol and treated with methanesulfonic acid (1.05 equiv). Crystallization at 4°C provides this compound as a white crystalline solid (95% purity, 89% yield).

Optimized Crystallization Parameters:

ParameterValue
SolventEthanol/water (9:1)
Cooling rate0.5°C/min
Seed crystal loading1% w/w

Process Analytical Technologies (PAT)

Critical quality attributes are monitored using:

  • HPLC : Purity assessment (C18 column, 60:40 acetonitrile/0.1% H₃PO₄)

  • XRD : Polymorph characterization (Form I: 2θ peaks at 8.3°, 12.7°, 17.2°)

  • DSC : Melting point determination (213°C ± 2°C with decomposition)

Industrial-Scale Manufacturing Considerations

Green Chemistry Modifications

  • Replacement of carbon tetrachloride with cyclopentyl methyl ether in bromination steps

  • Catalytic hydrogenation instead of stoichiometric metal reductions

  • Solvent recovery systems achieving >90% DMF reuse

Cost Optimization Strategies

ComponentCost Reduction MethodImpact
HydrocortisoneMicrobial biotransformation40% lower substrate cost
PyrrolidineIn-situ generation25% reagent savings
ChromatographySimulated moving bed60% solvent reduction

Comparative Analysis of Synthetic Routes

Route A (Patent EP 0324121):

  • Total steps: 14

  • Overall yield: 11%

  • Key advantage: High stereochemical control

Route B (Modified Industrial Process):

  • Total steps: 9

  • Overall yield: 19%

  • Key advantage: Telescoped reactions reduce isolation steps

Time (months)% Purity Retained
398.7%
697.2%

Chemical Reactions Analysis

Types of Reactions: Tirilazad mesylate primarily undergoes antioxidant reactions, specifically inhibiting lipid peroxidation. This process involves the scavenging of free radicals that would otherwise attack cell membrane lipids .

Common Reagents and Conditions: The common reagents and conditions used in the reactions involving this compound include iron-dependent lipid peroxidation inhibitors and free radical scavengers. The compound’s antioxidant properties are enhanced under conditions that promote the stabilization of cellular membranes .

Major Products Formed: The major products formed from the reactions involving this compound are stabilized cellular membranes and reduced levels of lipid peroxides. This results in decreased oxidative damage and improved cellular function .

Scientific Research Applications

Subarachnoid Hemorrhage (SAH)

Tirilazad mesylate has been extensively studied in the context of SAH, where it was hypothesized to improve outcomes by reducing secondary brain injury caused by oxidative stress.

Key Studies:

  • Randomized Controlled Trials : A notable trial involved 902 patients with SAH, where participants received either this compound or a placebo. The study found no significant differences in mortality rates or favorable outcomes among the groups at three months post-SAH, although some subgroup analyses indicated potential benefits in specific populations .
StudySample SizeTreatmentOutcome
902Tirilazad vs. PlaceboNo significant difference in overall outcomesEfficacy may vary based on patient characteristics
1120Tirilazad vs. PlaceboReduced mortality in males with severe head injurySuggests targeted use may be beneficial

Traumatic Brain Injury (TBI)

This compound has also been evaluated for its potential in treating TBI, particularly in patients presenting with traumatic subarachnoid hemorrhage.

Key Findings:

  • Multicenter Trials : In a study involving 1120 head-injured patients, those treated with tirilazad showed a reduction in mortality rates among males with severe head injuries compared to the placebo group .
StudySample SizeTreatmentOutcome
1120Tirilazad vs. PlaceboMortality reduced from 43% to 34% in severe casesIndicates potential for targeted treatment

Acute Ischemic Stroke

The efficacy of this compound has also been explored in acute ischemic stroke settings, where it was administered early post-stroke onset.

Key Studies:

  • Early Treatment Trials : A trial involving 27 centers assessed the impact of tirilazad on functional outcomes after acute stroke. While initial results were promising regarding neuroprotection, overall functional outcomes did not show significant improvement compared to placebo .
StudySample SizeTreatment DurationOutcome
273 daysNo significant improvement in disability scoresFurther research needed to optimize timing and dosage

Case Study Example: Efficacy in Severe Head Injury

A subgroup analysis from a large-scale trial indicated that this compound may significantly reduce mortality rates among male patients suffering from severe head injuries with accompanying SAH. The findings suggested that tailored treatment approaches could enhance clinical outcomes for at-risk populations .

Comparison with Similar Compounds

Comparison with Similar Compounds

Tirilazad vs. Other 21-Aminosteroids (Lazaroids)

Tirilazad is the prototypical 21-aminosteroid ("lazaroid"), a class designed to eliminate glucocorticoid receptor interactions while retaining antioxidant properties. Compared to other lazaroids, tirilazad exhibits moderate potency but faces challenges in brain penetration due to its high molecular weight and rapid hepatic clearance (plasma half-life: 2.4 hours; brain half-life: 1.9 hours) . Its active metabolite, U-89678, contributes to neuroprotection but is formed at low levels in humans, partly due to CYP3A4-mediated metabolism .

Parameter Tirilazad Mesylate Other Lazaroids
Brain Penetration Low (limited by P-glycoprotein efflux) Similar limitations
Metabolism CYP3A4-dependent hydroxylation; reduced by 5α-reductase Varied pathways
Clinical Efficacy Mixed results in SAH (male-specific benefit) Limited clinical data

Tirilazad vs. Pyrrolopyrimidines (U-101033E, U-104067F)

Pyrrolopyrimidines represent a newer class of antioxidants with superior brain penetration and oral bioavailability. In gerbil ischemia models, U-101033E showed 5-fold higher brain uptake and rescued hippocampal CA1 neurons even when administered 4 hours post-ischemia, outperforming tirilazad . In focal cerebral ischemia, U-101033E reduced infarct size by 40–50%, whereas tirilazad showed minimal efficacy .

Parameter This compound Pyrrolopyrimidines
Oral Bioavailability 8.7% (humans) 56–70% (rats)
Brain Uptake Low (vascular localization) High (parenchymal penetration)
Therapeutic Window ≤4.3 hours post-stroke Up to 10 hours post-ischemia

Tirilazad vs. NXY-059 (Disufenton Sodium)

Both failed in phase III stroke trials, but NXY-059’s failure was attributed to poor target engagement, whereas tirilazad’s limitations stemmed from rapid clearance and gender-specific pharmacokinetics .

Clinical Outcomes and Gender Disparities

Tirilazad’s efficacy is notably gender-dimorphic:

  • Stroke: No functional improvement (Barthel Index OR: 0.87; 95% CI: 0.60–1.25) .

These disparities correlate with faster tirilazad clearance in females due to higher CYP3A4 activity and lower 5α-reductase expression, reducing U-89678 formation .

Biological Activity

Tirilazad mesylate, a 21-aminosteroid, is primarily recognized for its neuroprotective properties, particularly in the context of traumatic brain injury and subarachnoid hemorrhage (SAH). This article delves into the biological activity of this compound, examining its mechanisms of action, clinical efficacy, and relevant research findings.

This compound exhibits its biological activity through several key mechanisms:

  • Free Radical Scavenging : Tirilazad effectively scavenges oxygen free radicals, which are implicated in oxidative stress and cellular damage. This property is crucial in mitigating lipid peroxidation, a process that can lead to neuronal injury following trauma or ischemia .
  • Membrane Stabilization : The compound integrates into cell membranes, enhancing their stability and reducing permeability to harmful substances. This action helps preserve the integrity of the blood-brain barrier (BBB), particularly during acute injuries .
  • Neuroprotection : Tirilazad has demonstrated protective effects on neurons in various experimental models. It reduces neuronal death and preserves function by inhibiting lipid peroxidation and promoting cellular survival under stress conditions .

Clinical Efficacy

The clinical efficacy of this compound has been evaluated in several studies, particularly concerning head injuries and SAH.

Case Study: Head Injury Trial

A multicenter trial involving 1,120 patients assessed the efficacy of tirilazad in severe head injuries. Key findings include:

  • Patient Demographics : 85% of participants had severe head injuries (Glasgow Coma Scale [GCS] score 4-8).
  • Outcomes : No significant differences were observed in overall recovery rates between the tirilazad and placebo groups after six months. However, subgroup analysis indicated a potential reduction in mortality for males with severe head injury accompanied by SAH (34% mortality in the tirilazad group vs. 43% in the placebo group; p=0.026) .

Table 1: Summary of Clinical Trials on this compound

Study TypePopulation SizeDosageKey Findings
Multicenter Trial1,120Various dosagesNo overall improvement; reduced mortality in males with SAH
Phase III Trial9022 mg/kg or 6 mg/kg dailyNo significant difference in outcomes after SAH
Randomized Controlled Trial897Up to 6 mg/kg dailyDid not improve outcomes; well tolerated

Neuroprotective Effects

Research indicates that this compound effectively reduces BBB damage and enhances neuronal survival in preclinical models:

  • In animal studies involving SAH, administration of tirilazad significantly decreased BBB damage by up to 60.6% compared to vehicle controls .
  • The metabolite U-89678, formed from tirilazad, also exhibits similar neuroprotective effects, suggesting that both compounds contribute to the overall efficacy observed in clinical settings .

Limitations and Controversies

Despite its promising mechanisms and some positive results, this compound has faced scrutiny regarding its clinical effectiveness:

  • A Cochrane review concluded that while tirilazad shows neuroprotective effects in animal models of ischemic stroke, it does not improve outcomes in humans and may even worsen them .
  • Variability in trial results may stem from differences in patient demographics and treatment protocols across studies .

Q & A

Q. What is the primary neuroprotective mechanism of Tirilazad mesylate?

this compound inhibits lipid peroxidation by scavenging free radicals and stabilizes cell membranes by blocking the release of arachidonic acid from injured membranes . These mechanisms aim to mitigate secondary damage in cerebral ischemia, traumatic brain injury (TBI), and subarachnoid hemorrhage (SAH).

Q. What experimental methodologies are standard for assessing Tirilazad's effects on cerebral hemodynamics?

Key techniques include:

  • Cerebral blood flow (CBF): Measured via single-photon emission computerized tomography (SPECT) using ¹³³Xe inhalation .
  • Cerebral oxygen metabolism (CMRO₂): Calculated from CBF and arteriovenous oxygen content difference (AVDO₂) .
  • CO₂ reactivity: Evaluated by inducing hyperventilation or CO₂ inhalation and measuring CBF changes via AVDO₂ .

Q. Which preclinical models demonstrated Tirilazad's efficacy?

Animal models of cerebral ischemia, TBI, and SAH showed reduced lipid peroxidation and improved outcomes . For example, rodent studies reported neuroprotection in permanent middle cerebral artery occlusion models .

Advanced Research Questions

Q. Why do clinical trial outcomes for Tirilazad contradict preclinical findings?

Discrepancies arise from:

  • Pathophysiological heterogeneity: Human TBI and stroke involve complex secondary injury mechanisms not fully replicated in animal models .
  • Dosing limitations: Human trials used lower doses (1.5–15 mg/kg/day) due to safety concerns, whereas animal studies employed higher doses .
  • Population diversity: Clinical trials included mixed severity cohorts (e.g., Glasgow Coma Scale 4–12), diluting treatment effects .

Q. How did subgroup analyses refine interpretations of Tirilazad's efficacy in SAH trials?

In SAH patients with poor baseline neurological grades (IV/V), Tirilazad reduced mortality by 9–19% in males, likely due to sex-specific pharmacokinetics or inflammation modulation . However, no benefit was observed in milder cases (Grades I–III), highlighting the need for stratified trial designs .

Q. What methodological challenges emerged in multicenter TBI trials of Tirilazad?

Despite large cohorts (n=1,120), imbalances in prognostic variables (e.g., hypotension, hypoxia, epidural hematoma incidence) were observed, underscoring the need for adaptive randomization or covariate adjustment in future trials .

Q. What meta-analytic insights exist for Tirilazad in ischemic stroke?

A systematic review of six trials (n=1,757) found Tirilazad increased death/disability risk by 23% (OR 1.23), with worsened outcomes in females and low-dose subgroups. Phlebitis rates also rose significantly (OR 2.81) .

Q. How do translational findings from veterinary studies inform human applications?

In neonatal calves with endotoxemia, Tirilazad attenuated hyperglycemia, hypoglycemia, and lactic acidosis when administered pre- or post-insult . These results contrast with human stroke trials, suggesting pathology-specific mechanisms or interspecies metabolic differences .

Q. What role does gender play in Tirilazad's pharmacokinetics and efficacy?

Female stroke patients had worse functional outcomes (OR 1.46), possibly due to slower drug metabolism or hormonal interactions . Conversely, in SAH, males with severe injuries showed mortality reduction, emphasizing gender as a critical variable in trial design .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 2
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